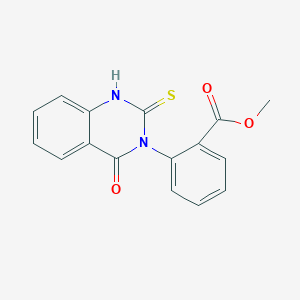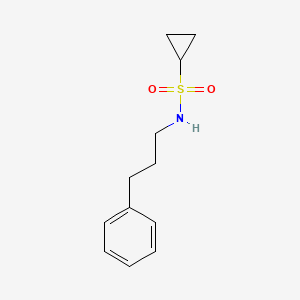
ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many bioactive compounds, and a cyclopropane ring, which is known for its strain and reactivity . The compound also features a sulfonamide group, often found in various drugs, and an ester group, which could make it a potential prodrug .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a cyclopropane ring (a three-membered carbon ring), a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom), and an ester group (a carbonyl group adjacent to an ether group) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, or reduction. The sulfonamide group might participate in substitution or elimination reactions. The cyclopropane ring, due to its strain, could be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by its functional groups. For instance, the presence of a polar sulfonamide and ester could increase its solubility in polar solvents. The cyclic structures could contribute to a higher melting point compared to similar linear compounds .科学的研究の応用
Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate has been used in various scientific research applications, including the study of mGluR4-mediated physiological processes. It has been used to study the effects of mGluR4 activation on neuronal excitability, synaptic plasticity, and learning and memory. It has also been used to investigate the role of mGluR4 in the regulation of neuronal development and the modulation of pain perception.
作用機序
Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate has been shown to act as a highly potent and selective antagonist of the mGluR4. It binds to the mGluR4 in a competitive manner, blocking the activation of the receptor by its endogenous agonist, glutamate. This results in the inhibition of the physiological processes that are mediated by the mGluR4.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activation of the mGluR4, resulting in the inhibition of various physiological processes. These processes include the modulation of neuronal excitability, synaptic plasticity, learning and memory, neuronal development, and pain perception.
実験室実験の利点と制限
The main advantage of using ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate in laboratory experiments is its highly potent and selective antagonism of the mGluR4. This allows researchers to study the role of the mGluR4 in various physiological processes without interference from other receptors. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are numerous potential future directions for the use of ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate in scientific research. These include the study of the role of the mGluR4 in the development and progression of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound could be used to investigate the role of the mGluR4 in the modulation of mood and behavior, as well as its potential role in the treatment of drug addiction. Finally, this compound could be used to investigate the role of the mGluR4 in the regulation of pain perception, as well as its potential role in the treatment of chronic pain.
合成法
Ethyl 4-cyclopropanesulfonamidopiperidine-1-carboxylate can be synthesized from ethyl 4-chlorocyclopropanesulfonamidopiperidine-1-carboxylate (ECCPC) by a two-step conversion process. The first step involves the reaction of ECCPC with sodium hydroxide to form the sodium salt of ECCPC. The second step involves the reaction of the sodium salt of ECCPC with ethyl bromide to form this compound.
特性
IUPAC Name |
ethyl 4-(cyclopropylsulfonylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-2-17-11(14)13-7-5-9(6-8-13)12-18(15,16)10-3-4-10/h9-10,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUORSOGUXAGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)
![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)
![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)


![N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B6580187.png)